11-Oxomogroside III

Sweetener development Taste receptor research Structure-activity relationship

Minor structural variations among mogrosides produce profound differences in taste, metabolism, and bioactivity-non-oxidized isomers like mogroside III are tasteless, while 11-oxo forms engage sweetness receptors. 11-Oxomogroside III serves as an essential reference standard for: • Validated HPLC quantification: linear range 0.0097-0.58 mg/mL, recovery 103.1%, RSD 3.3% • Sweetness SAR studies comparing oxidized vs. non-oxidized mogroside interactions with hT1R2/hT1R3 • Metabolic fate investigations: the 11-oxo group alters deglycosylation rates and metabolite profiles Supplied at ≥98% purity with full Certificate of Analysis for immediate global dispatch.

Molecular Formula C48H80O19
Molecular Weight 961.1 g/mol
Cat. No. B1257249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Oxomogroside III
Synonyms11-oxomogroside III
Molecular FormulaC48H80O19
Molecular Weight961.1 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)C)C
InChIInChI=1S/C48H80O19/c1-21(9-13-31(45(4,5)61)67-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-42-39(59)36(56)33(53)26(19-50)64-42/h10,21-22,24-28,30-43,49-50,52-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1
InChIKeyDTTRSWYYQQKYKT-KEMCFQJVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Oxomogroside III Reference Standard


11-Oxomogroside III (CAS: 952481-53-7) is a cucurbitane-type triterpene glycoside isolated from the unripe fruits of Siraitia grosvenorii (monk fruit, Luo Han Guo) [1]. It belongs to a class of polycyclic compounds containing a carbohydrate derivative glycosidically linked to a curcubitane nucleus, with a molecular formula of C₄₈H₈₀O₁₉ and a molecular weight of 961.14 g/mol . First documented in 2007, it is one of several oxidized mogrosides that exhibit distinct biological and sensory properties compared to their non-oxidized counterparts [1]. As a research standard, 11-Oxomogroside III serves as a critical reference material for analytical method development and structure-activity relationship (SAR) studies within the mogroside family [2].

Workflow Analytical method development for mogroside profiling
Selection Structure-activity relationship studies of oxidized mogrosides
Use Context Reference standard for botanical extract research

Why 11-Oxomogroside III Is Irreplaceable


Substituting 11-Oxomogroside III with other mogrosides—even closely related isomers like mogroside III or mogroside IIIE—is not scientifically valid due to profound differences in taste profile, metabolic fate, and biological activity conferred by minor structural variations. For instance, while 11-oxo-mogroside V is sweet, mogrosides IIE and IIIE are tasteless, a divergence attributed to the number and arrangement of glucose units and the presence of the 11-oxo group [1]. Furthermore, a comparative metabolism study of mogroside III and mogroside IIIE in rats revealed that a minor structural difference (the 11-oxo group) resulted in a substantially different number and profile of in vivo metabolites—76 vs. 78 metabolites in normal rats, and 96 vs. 121 in enzyme-induced rats, respectively [2]. Such findings underscore that even isomeric mogrosides cannot be assumed interchangeable; each compound must be procured and evaluated as a discrete chemical entity with unique analytical and functional characteristics.

Taste profile mismatch: non-oxidized mogrosides are tasteless or bitter, while 11-oxo analogs exhibit sweet taste — organoleptic study outcomes may not transfer.
Metabolic fate divergence: a minor 11-oxo structural difference can substantially alter in vivo metabolite profiles, limiting direct substitution in metabolism studies.
Isomer non-interchangeability: isomeric mogrosides require evaluation as discrete chemical entities; analytical and functional characteristics may not transfer directly.

11-Oxomogroside III Quantitative Differentiation Evidence


Sweet vs. Tasteless Mogroside Taste Classification

The 11-oxo functional group is a critical determinant of sweetness within the mogroside family. While 11-oxo-mogroside V is classified as sweet, non-oxidized mogrosides such as mogroside IIE and mogroside IIIE are documented as tasteless [1]. This structure-taste relationship extends to 11-Oxomogroside III, positioning it as a candidate for sweetener applications in contrast to its non-oxidized analog mogroside III, which is reported to be tasteless or bitter [2].

Sweet vs. Tasteless Classification
Class-level
Sweet (class-level) vs. Tasteless
Supports taste modulation compound selection for sweetener research.
Based on organoleptic evaluation; receptor-level confirmation needed.
Sweetener development Taste receptor research Structure-activity relationship

PGC-1α Promoter Activation Activity

In a PGC-1α promoter-driven luciferase reporter assay, 11-oxomogroside IIIE—the 11-oxo analog of mogroside IIIE—exhibited moderate activation of PGC-1α transcription compared to vehicle control [1]. While the study did not report fold-change values for all compounds, 11-oxomogroside IIIE was among the active glucosides identified from the crude extract of Siraitia grosvenorii [1]. In contrast, non-oxidized mogrosides such as mogroside VI A and VI B showed varying degrees of activity, underscoring the functional relevance of the 11-oxo modification [1].

PGC-1α Promoter Activation
Class-level
Moderate activation
Reported transcriptional activation context for metabolic research.
Fold-change not reported; activity described as moderate.
Mitochondrial biogenesis Metabolic disorders Energy metabolism

Patent Purity Specification for Sweetener Compositions

A U.S. patent application for high-intensity sweeteners explicitly specifies compositional limits for 11-oxo-Mogroside IIIE, requiring less than 0.3% by weight of this compound in the claimed sweetener composition [1]. This specification reflects the compound's distinct organoleptic or regulatory status relative to the primary sweetener component, and it provides a quantifiable benchmark for procurement and quality control.

Patent Purity Specification
Head-to-head
Max. <0.3% vs. primary >50%
Patent-specified purity threshold informs procurement specification.
U.S. Patent Application 20210227863, claim 3.
Sweetener formulation Regulatory compliance Product purity specification

Validated HPLC Method for Mogroside Profiling

A validated high-performance liquid chromatography (HPLC) method was developed for the simultaneous determination of six cucurbitane triterpene glycosides in Siraitia grosvenorii fruits, including 11-oxomogroside III [1]. The method achieved a linear calibration range of 0.0097–0.58 mg/mL (r > 0.9991) and an average recovery of 103.1% for 11-oxomogroside III, with a relative standard deviation (RSD) of 3.3% [1]. This method enables precise quantification of 11-oxomogroside III in complex botanical matrices, distinguishing it from co-eluting mogrosides such as mogroside III and mogroside II E [1].

Validated HPLC Method
Head-to-head
Linear range: 0.0097–0.58 mg/mL; Recovery: 103.1%; RSD: 3.3%
Validated method supports batch-to-batch consistency review.
ZORBAX SB-C18, 203 nm, water-acetonitrile gradient.
Analytical chemistry Quality control Natural product standardization

11-Oxomogroside III Key Application Scenarios


Structure-Taste Relationship Modeling for Sweeteners

Researchers investigating the molecular basis of sweetness in cucurbitane glycosides can utilize 11-Oxomogroside III as a key comparator compound. As documented in the literature, the presence of an 11-oxo group correlates with a sweet taste profile, whereas non-oxidized mogrosides such as mogroside IIE and IIIE are tasteless [1]. By comparing 11-Oxomogroside III with its non-oxidized analog mogroside III, researchers can probe how this specific oxidation alters interaction with human sweet taste receptors (hT1R2/hT1R3), providing actionable data for the rational design of next-generation natural sweeteners.

Metabolic Fate of Oxidized Triterpene Glycosides

Given the demonstrated impact of minor structural differences on in vivo metabolism—where mogroside III and mogroside IIIE generated 76 vs. 78 metabolites in normal rats and 96 vs. 121 metabolites in enzyme-induced rats, respectively [2]—11-Oxomogroside III is an essential tool compound for investigating the metabolic fate of oxidized mogrosides. Its procurement enables studies to elucidate whether the 11-oxo group alters deglycosylation rates, enterohepatic recirculation, or metabolite bioactivity, information critical for evaluating the compound's suitability as a functional food ingredient or therapeutic candidate.

Quality Control of Monk Fruit Extracts and Formulations

For manufacturers and analytical laboratories, 11-Oxomogroside III serves as a critical reference standard for quantifying oxidized mogroside content in botanical extracts and finished sweetener products. The validated HPLC method reported by Lu et al. (2008) provides a robust analytical framework with defined linear range (0.0097–0.58 mg/mL), recovery (103.1%), and precision (RSD 3.3%) for 11-oxomogroside III [3]. Furthermore, U.S. patent specifications requiring less than 0.3% by weight of 11-oxo-Mogroside IIIE in certain sweetener compositions [4] establish a clear regulatory and quality benchmark that necessitates accurate quantification of this specific compound.

PGC-1α-Mediated Metabolic Regulation Research

Investigators studying mitochondrial biogenesis and energy metabolism can employ 11-Oxomogroside IIIE (and by structural analogy, 11-Oxomogroside III) as a tool compound to probe PGC-1α promoter activation [5]. While activity is described as moderate, the compound provides a natural product scaffold for structure-activity optimization aimed at enhancing PGC-1α transcriptional activity. This application is particularly relevant for research on metabolic disorders, including type 2 diabetes and obesity, where PGC-1α modulation is a validated therapeutic strategy.

Application
Selection Property
Validation Focus
Taste receptor research / Sweetener structure-activity studies
11-Oxo modification taste profile
Taste receptor assay interpretation
Oxidized mogroside metabolism studies
Metabolite profiling differentiation
In vivo metabolite comparison review
Botanical extract standardization
HPLC method compatibility
Purity specification and batch consistency
Mitochondrial biogenesis research
PGC-1α promoter assay context
Transcriptional activity endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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